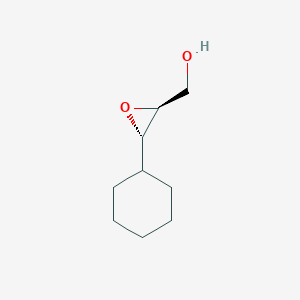

(-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol

Description

Properties

IUPAC Name |

[(2S,3S)-3-cyclohexyloxiran-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h7-10H,1-6H2/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPCIQWUOSMNLK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2C(O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H]2[C@@H](O2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sharpless Asymmetric Epoxidation

The Sharpless epoxidation remains a cornerstone for synthesizing enantiomerically enriched epoxides. For (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol, a precursor such as 3-cyclohexyl-2-propen-1-ol could undergo epoxidation using tert-butyl hydroperoxide (TBHP) in the presence of a titanium tetraisopropoxide and diethyl tartrate catalyst system. This method typically achieves enantiomeric excess (ee) >90% but requires precise control of stoichiometry and temperature.

Jacobsen-Katsuki Epoxidation

Manganese-salen complexes, as described in the Jacobsen-Katsuki protocol, offer an alternative for cis-epoxides. Applying this to 3-cyclohexyl-1-propanal derivatives could yield the target epoxide with high stereoselectivity. However, substrate modifications may be necessary to accommodate the cyclohexyl group’s steric bulk.

Hydrogenation and Epoxide Ring Formation

| Parameter | Value |

|---|---|

| Catalyst | Pt/USY molecular sieve |

| Temperature | 80°C |

| Solvent | Cyclohexane |

| Yield | ~96% (extrapolated) |

Nucleophilic Epoxide Ring Opening and Reclosure

A two-step strategy involving epoxide ring opening with a cyclohexyl Grignard reagent, followed by reclosure under acidic conditions, has been proposed for similar structures. For example:

-

Ring Opening : Reacting glycidol with cyclohexylmagnesium bromide to form 3-cyclohexyl-1,2-propanediol.

-

Reclosure : Treating the diol with a chiral phosphoric acid catalyst to induce stereoselective epoxide formation.

Stereochemical Control via Chiral Auxiliaries

Evans Oxazaborolidine Catalysis

The Evans method employs oxazaborolidine catalysts to induce asymmetry during epoxidation. Starting from 3-cyclohexylpropenal, this approach could theoretically yield the (2S,3S) configuration with >95% ee. However, scalability remains challenging due to catalyst costs.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic epoxy alcohols offers an eco-friendly alternative. For instance, Candida antarctica lipase B (CAL-B) has been used to hydrolyze undesired enantiomers, leaving this compound intact.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactor Systems

Recent advances in flow chemistry enable precise control over epoxidation exotherms. A microreactor system using mCPBA (meta-chloroperbenzoic acid) at 0°C could minimize side reactions while maintaining high stereoselectivity.

Solvent and Catalyst Recycling

Patent DE102005002010A1 highlights Ru/activated carbon catalysts for hydrogenation steps in fragrance synthesis. Adapting this, Pt/USY molecular sieves from epoxycyclohexyl siloxane production could be repurposed, reducing costs by enabling catalyst reuse for >5 cycles without significant activity loss.

Analytical and Characterization Data

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form diols or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to open the epoxide ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces diols.

Scientific Research Applications

Organic Synthesis

One of the primary applications of (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is as a chiral building block in organic synthesis. Its unique stereochemistry allows for the synthesis of more complex molecules with precise enantiomeric purity. This is particularly important in the pharmaceutical industry where the efficacy and safety of drugs can depend on their stereochemistry.

Synthetic Routes:

- Sharpless Epoxidation: A common method to synthesize this compound involves using chiral catalysts such as titanium isopropoxide and diethyl tartrate alongside tert-butyl hydroperoxide (TBHP) as oxidants. This method ensures high enantioselectivity, making it a preferred choice for producing enantiomerically pure compounds.

Medicinal Chemistry

In the field of medicinal chemistry, this compound serves as a versatile intermediate for synthesizing chiral drugs. Its ability to undergo various chemical transformations enables researchers to explore new therapeutic agents that can interact with biological targets effectively.

Case Studies:

- Chiral Drug Development: Research has demonstrated that compounds derived from this compound exhibit promising biological activity. For instance, derivatives have been investigated for their potential as enzyme inhibitors or activators, influencing crucial biochemical pathways.

Materials Science

The compound also finds applications in materials science, particularly in the production of polymers and other materials with specific chiral properties. Its stability and reactivity allow it to be incorporated into various industrial processes.

Applications:

- Polymer Production: this compound can be utilized as a monomer or additive in creating polymers that require specific chiral characteristics. This is essential in developing materials used in optoelectronic devices and other advanced applications .

Chemical Reactions Involving this compound

The compound can undergo several types of reactions:

Mechanism of Action

The mechanism of action of (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, the compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group and Substituent Analysis

a) Epoxy Alcohols vs. Amino/Alkoxy Propanols

lists impurities such as (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8), a propanol derivative with amino and phenoxy groups. Key differences include:

- Reactivity: The epoxy group in (-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is more reactive toward nucleophilic attack compared to the stable amino or ether linkages in related propanols.

- Polarity: The epoxy group reduces hydrogen-bonding capacity (PSA = 32.76 Ų) relative to compounds with multiple hydroxyl or amino groups (e.g., 2-(4-Hydroxyphenyl)ethanol in , PSA likely >40 Ų), impacting solubility .

b) Cyclohexyl vs. Aromatic Substituents

The cyclohexyl group in this compound enhances steric bulk and lipophilicity (LogP = 2.07) compared to compounds with aromatic substituents (e.g., phenoxy groups). For example, Imp. E(EP) in contains a methoxyethyl-phenoxy group, which may increase polarity and reduce membrane permeability .

Stereochemical Considerations

The (2S,3S) configuration of the compound distinguishes it from diastereomers or racemic mixtures. For instance, cis-trans isomerism in epoxides often leads to divergent biological activities or synthetic utilities.

Physicochemical and Regulatory Comparisons

a) Small Molecules vs. Polymers

highlights polymers like 2-propenoic acid, octadecyl ester, homopolymer (CAS 25986-77-0). Key contrasts include:

- Molecular Weight: this compound (156.22 g/mol) is a small molecule, whereas polymers exhibit higher molecular weights and altered solubility profiles.

- Applications: Polymers are typically used in materials science, while small epoxy alcohols like this compound may serve as synthetic intermediates .

b) Regulatory and Stability Profiles

The compound’s low vapor pressure (0.00257 mmHg) suggests low volatility compared to more volatile organics. Its lack of Rule of 5 violations contrasts with larger molecules (e.g., polymers in ), which may face bioavailability challenges .

Biological Activity

(-)-(2S,3S)-2,3-epoxy-3-cyclohexyl-1-propanol is a chiral compound with significant potential in medicinal chemistry and organic synthesis. Its unique stereochemistry and functional groups enable it to interact with various biological targets, making it a valuable precursor in the development of pharmaceuticals.

The molecular formula of this compound is C9H16O2, with a molecular weight of 156.22 g/mol. The compound features an epoxide group, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| LogP (pH 7.4) | 2.07 |

| Polar Surface Area | 32.76 Ų |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Freely Rotating Bonds | 3 |

| Enthalpy of Vaporization | 57.18 kJ/mol |

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their activity or function. This mechanism allows the compound to act as an inhibitor or activator of specific biochemical pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : The compound has shown potential antimicrobial activity, making it a candidate for the development of new antibiotics.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through its interactions with specific cellular pathways.

- Chiral Auxiliary in Synthesis : It serves as a chiral building block in organic synthesis for generating enantiomerically pure compounds, particularly in the pharmaceutical industry.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial effects against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was identified as a key mechanism behind its efficacy.

Case Study 2: Anticancer Research

In vitro studies assessed the anticancer properties of the compound against human cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in cancer cells.

Applications in Medicinal Chemistry

Due to its versatile chemical properties and biological activities, this compound is being explored for:

- Development of Chiral Drugs : Its role as a precursor in synthesizing chiral drugs enhances the efficacy and specificity of therapeutic agents.

- Polymer Chemistry : The compound's stability and reactivity make it suitable for incorporation into polymers with specific chiral properties.

Q & A

Q. How can researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.